molecular formula C10H10O B1336591 5-Methyl-1-indanone CAS No. 4593-38-8

5-Methyl-1-indanone

Cat. No. B1336591
CAS RN: 4593-38-8
M. Wt: 146.19 g/mol
InChI Key: KBHCTNGQJOEDDC-UHFFFAOYSA-N
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Description

5-Methyl-1-indanone is a laboratory chemical with the CAS number 4593-38-8 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of indanones, including 5-Methyl-1-indanone, has been explored in various studies. A method involving the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was developed, which involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate . Another study reported the synthesis of indanones through a nickel-catalyzed reductive cyclization of enones .


Molecular Structure Analysis

The molecular formula of 5-Methyl-1-indanone is C10H10O . It has an average mass of 146.186 Da and a monoisotopic mass of 146.073166 Da .


Physical And Chemical Properties Analysis

5-Methyl-1-indanone has a density of 1.1±0.1 g/cm3, a boiling point of 262.4±25.0 °C at 760 mmHg, and a flash point of 108.4±18.1 °C . It has one hydrogen bond acceptor, zero hydrogen bond donors, and zero freely rotating bonds .

Scientific Research Applications

Synthesis of Bioactive Molecules

5-Methyl-1-indanone serves as a key intermediate in the synthesis of various bioactive molecules. Its structure is pivotal in the creation of compounds that exhibit biological activity against diseases such as cancer and Alzheimer’s . For instance, it can be used to synthesize derivatives that have shown promise in inhibiting the growth of cancer cells.

Pharmaceutical Intermediates

The compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its role is crucial in the development of drugs, particularly those used in the treatment of neurological disorders like Alzheimer’s disease. The most notable drug featuring an indanone moiety is donepezil hydrochloride, approved for treating mild to moderate Alzheimer’s .

Green Chemistry Applications

5-Methyl-1-indanone is synthesized using green chemistry methodologies, which are environmentally friendly and sustainable. Techniques such as microwave-assisted synthesis, high-intensity ultrasound, and Q-tube™ reactors are employed to enhance the efficiency and reduce the ecological impact of chemical synthesis .

Ligands in Polymerization Catalysts

This compound is also applied as a ligand in olefin polymerization catalysts. Its unique structure allows it to bind with metals and facilitate the polymerization process, which is fundamental in producing various polymeric materials .

Liquid Crystals

Due to its distinct molecular architecture, 5-Methyl-1-indanone is used in the creation of discotic liquid crystals. These materials have applications in advanced electronic displays and other optoelectronic devices .

Annulation Reactions

In organic synthesis, 5-Methyl-1-indanone is involved in annulation reactions to construct fused- and spirocyclic frameworks. These reactions are significant for creating complex organic structures found in natural products and pharmaceuticals .

Safety and Hazards

5-Methyl-1-indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .

Mechanism of Action

Target of Action

Indanone derivatives, which include 5-methyl-1-indanone, have been found to have a broad range of biological activity . They have been used in medicine, agriculture, and natural product synthesis .

Mode of Action

Indanones, in general, are known for their versatile reactivity . They are prominent motifs found in a number of natural products and pharmaceuticals . The presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, of about 153 kJ·mol −1, whereas in the case of a methyl group, the corresponding value is c.a. 35 kJ·mol −1 .

Biochemical Pathways

Indanones are known to be involved in various reactions for the construction of fused- and spirocyclic frameworks . They have been used in the synthesis of various carbocyclic as well as heterocyclic skeletons .

Pharmacokinetics

It’s known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . This suggests that the compound may have certain bioavailability considerations.

Result of Action

Indanone derivatives have been reported to have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . They can also be used in the treatment of neurodegenerative diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methyl-1-indanone. For instance, it’s recommended to avoid dust formation and to keep containers tightly closed in a dry, cool, and well-ventilated place . This suggests that environmental conditions such as humidity and temperature can affect the stability and efficacy of the compound.

properties

IUPAC Name

5-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHCTNGQJOEDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435941
Record name 5-METHYL-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-indanone

CAS RN

4593-38-8
Record name 5-Methyl-1-indanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHYL-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1-indanone
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Record name 5-METHYL-1-INDANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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